molecular formula C16H20N2O3 B3086597 Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 1160246-73-0

Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B3086597
CAS No.: 1160246-73-0
M. Wt: 288.34 g/mol
InChI Key: WKINTIMOHILAPI-UHFFFAOYSA-N
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Description

Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a diazaspirodecane ring and a benzyl group, making it an interesting subject of study in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic ketone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in its action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

benzyl 2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-14-7-9-16(17-14)8-4-10-18(12-16)15(20)21-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKINTIMOHILAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N2)CN(C1)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801191038
Record name Phenylmethyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160246-73-0
Record name Phenylmethyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate
Reactant of Route 2
Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate
Reactant of Route 3
Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate
Reactant of Route 4
Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate
Reactant of Route 5
Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate

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